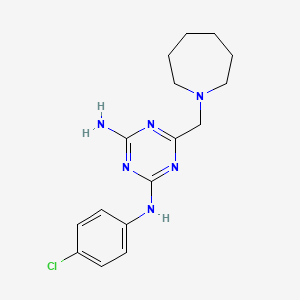

![molecular formula C14H16N6O B5549161 2-甲基-N-[3-(1H-1,2,3-三唑-1-基)丙基]咪唑并[1,2-a]吡啶-6-甲酰胺](/img/structure/B5549161.png)

2-甲基-N-[3-(1H-1,2,3-三唑-1-基)丙基]咪唑并[1,2-a]吡啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyridines and their derivatives, including "2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide," are compounds of significant interest due to their wide range of biological activities. These heterocyclic compounds have been extensively studied for their potential in drug discovery and development, particularly as antimycobacterial, antitubercular, and antiviral agents.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves several key steps, including the construction of the imidazo ring, which can be achieved starting from aminopyridines through tosylation and subsequent treatment with appropriate acetamides. The Horner−Emmons reagent has been utilized for the direct incorporation of methyl vinylcarboxamide into the structure, ensuring a stereospecific reaction that leads exclusively to the desired E-isomer, thereby avoiding the need for separation of isomers before evaluation of antiviral activity (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been elucidated using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR spectroscopy, and MS, alongside X-ray diffraction for crystallographic analysis. Density functional theory (DFT) calculations have been employed to optimize the molecular structure and compare it with X-ray diffraction values, demonstrating consistency between the theoretical and experimental structures (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives undergo various functionalization reactions to introduce different substituents into the molecule, which can significantly impact their biological activity. For instance, the synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives has been reported, highlighting the role of different linkers and substituents in modulating antimycobacterial activity (Lv et al., 2017).

科学研究应用

咪唑并[1,5-a]吡啶的一锅法合成

Crawforth 和 Paoletti (2009) 的一项研究讨论了咪唑并[1,5-a]吡啶的一锅法合成方法,该化合物属于这一类别。该合成从羧酸和 2-甲基氨基吡啶开始,允许引入各种取代基,可能包括您感兴趣的化合物中的取代基 (Crawforth & Paoletti, 2009).

咪唑并[1,2-a]吡啶的新型合成方法

Ramesha 等人 (2016) 开发了一种合成咪唑并[1,5-a]吡啶和 [1,2,4]-三唑并[4,3-a]吡啶的有效方法。他们的方法涉及硫代酰胺的脱硫环化,该方法可能应用于合成指定化合物的变体 (Ramesha 等人,2016).

生物学和医学应用

抗分枝杆菌活性

结构与您的化合物相似的咪唑并[1,2-a]吡啶-8-甲酰胺已被鉴定为新型抗分枝杆菌剂。Ramachandran 等人 (2013) 的一项研究探讨了它们的合成和构效关系,表明它们在治疗结核病方面的潜力 (Ramachandran 等人,2013).

抗氧化和抗菌活性

Bassyouni 等人 (2012) 合成了咪唑并[1,2-a]吡啶的衍生物,并评估了它们的抗氧化和抗菌活性。他们的研究表明,类似的化合物可能具有重要的生物活性 (Bassyouni 等人,2012).

药理学和化学研究

咪唑并[1,2-a]吡啶作为抗溃疡剂的开发

Starrett 等人 (1989) 的一项研究描述了咪唑并[1,2-a]吡啶的合成,可作为抗溃疡剂。虽然它们没有显示出显着的抗分泌活性,但一些化合物表现出良好的细胞保护特性 (Starrett 等人,1989).

合成和结核抑菌活性

Bukowski (1984) 合成了咪唑并[4, 5-b]吡啶-1-羧酸衍生物,并研究了它们的结核抑菌活性。这些化合物显示出较低的结核抑菌活性,但该研究提供了对相关化合物的化学性质和潜在应用的见解 (Bukowski,1984).

属性

IUPAC Name |

2-methyl-N-[3-(triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O/c1-11-9-19-10-12(3-4-13(19)17-11)14(21)15-5-2-7-20-8-6-16-18-20/h3-4,6,8-10H,2,5,7H2,1H3,(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRNEGNKEGMFMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)C(=O)NCCCN3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1-azepanyl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549096.png)

![5-ethyl-N,2,3-trimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549106.png)

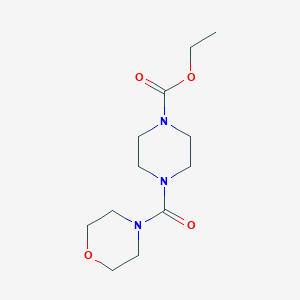

![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)

![N,N-dimethyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5549140.png)

![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)

![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)

![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5549169.png)

![1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5549171.png)

![1-methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549177.png)

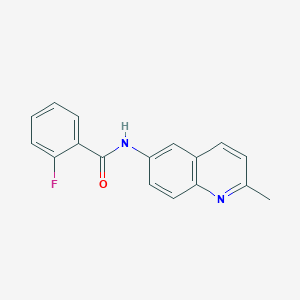

![2-(4-fluorophenyl)-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}acetamide](/img/structure/B5549185.png)

![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)